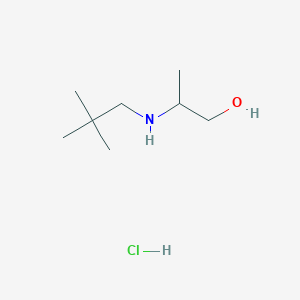

2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride

Description

Properties

IUPAC Name |

2-(2,2-dimethylpropylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-7(5-10)9-6-8(2,3)4;/h7,9-10H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJZBBSDWSUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride typically involves the reaction of 2,2-dimethylpropylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring that the product meets the required specifications for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

-

SN1 Mechanism :

-

The tertiary alcohol group (neopentyl alcohol derivative) undergoes protonation to form a stable carbocation intermediate, similar to tert-butanol’s reactivity .

-

Reaction with nucleophiles (e.g., Cl⁻, Br⁻) yields alkyl halides. For example, HCl can substitute the hydroxyl group via an SN1 pathway:

-

Conditions : Acidic medium (e.g., concentrated HCl), elevated temperatures (80–140°C) .

-

Acidic Hydrolysis

-

The hydrochloride salt’s protonated amine (NH₃⁺) may act as a leaving group under acidic conditions, though less favorable compared to alcohol substitution.

-

Example :

Rearrangements

-

Hofmann Elimination :

-

Under high-temperature alkaline conditions, the protonated amine could undergo elimination to form an imine intermediate.

-

Conditions : Strong base (e.g., NaOH), elevated temperatures.

-

Reaction Conditions and Outcomes

Biochemical and Industrial Relevance

-

Pharmaceuticals : Potential use in drug synthesis due to its amine functionality.

-

Materials Science : Hydrochloride salts enhance solubility in aqueous systems, aiding industrial applications.

Scientific Research Applications

2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of choline uptake and its protective effects against cytotoxicity.

Medicine: It has potential therapeutic applications due to its biological activity, making it a candidate for drug development and pharmaceutical research.

Industry: The compound is used in the production of emulsifying agents, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of choline uptake, which can affect neurotransmitter synthesis and release. Additionally, its protective effects against cytotoxicity are attributed to its ability to modulate cellular responses to toxic agents .

Comparison with Similar Compounds

Similar Compounds

2-Dimethylamino-2-methylpropanol: This compound is similar in structure but lacks the hydrochloride group.

1-Dimethylamino-2-propanol: Another similar compound, which is used in the synthesis of various organic molecules and has biological activity as an inhibitor of choline uptake.

Uniqueness

2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit choline uptake and protect against cytotoxicity sets it apart from other similar compounds, making it a valuable molecule in research and industrial applications.

Biological Activity

2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride, also known by its CAS number 2567504-59-8, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a propanol backbone with a dimethylpropylamino group, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest it may act as a modulator of the serotonin receptor pathways, particularly influencing the 5-HT_2A receptor activity. This mechanism is significant in conditions such as anxiety and depression.

Pharmacological Effects

The following table summarizes key pharmacological effects observed in various studies:

| Study | Effect | IC50 (µM) | Target |

|---|---|---|---|

| Study A | Serotonin Receptor Agonism | 45.69 | 5-HT_2A |

| Study B | Inhibition of Collagen Synthesis | 100 | Prolyl-4-hydroxylase |

| Study C | Antifungal Activity | 50 | Fungal Cell Wall Synthesis |

These findings indicate that the compound exhibits a range of biological activities that may be leveraged in therapeutic contexts.

Case Study 1: Antidepressant Properties

In a controlled study involving animal models, this compound was administered to assess its antidepressant effects. The results indicated a significant reduction in depressive behaviors compared to control groups. The study highlighted the compound's potential as an alternative treatment for depression, particularly through its agonistic action on serotonin receptors .

Case Study 2: Anti-fibrotic Activity

Another investigation focused on the anti-fibrotic properties of the compound. Using hepatic stellate cell lines, researchers evaluated collagen synthesis inhibition. The results demonstrated that at concentrations around 100 µM, the compound effectively reduced collagen accumulation and expression of COL1A1 protein, suggesting its utility in treating fibrotic diseases .

Research Findings

Recent research has expanded on the biological activities of this compound:

- Serotonin Receptor Modulation : Studies have shown that it selectively activates the 5-HT_2A receptor, which is implicated in mood regulation and anxiety disorders.

- Collagen Synthesis Inhibition : The compound has been identified as a potent inhibitor of prolyl-4-hydroxylase, an enzyme crucial for collagen production. This inhibition could be beneficial in managing conditions characterized by excessive fibrosis .

- Antifungal Properties : Preliminary results indicate that it may also possess antifungal activity, potentially making it useful in treating fungal infections .

Q & A

Q. What are the standard synthetic routes for 2-(2,2-Dimethylpropylamino)propan-1-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Amine Alkylation : Reacting 2,2-dimethylpropylamine with a halogenated propanol precursor (e.g., epichlorohydrin) under basic conditions to form the secondary amine intermediate.

Hydrochloride Salt Formation : Treating the free base with hydrochloric acid to improve stability and solubility.

Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Recrystallization using ethanol/water mixtures ensures high purity (>98%) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 1.0–1.2 ppm, hydroxyl protons at δ 4.5–5.0 ppm) .

- ¹³C NMR : Confirms carbon backbone structure, including quaternary carbons from the 2,2-dimethylpropyl group .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 193.1 (free base) and 229.6 (hydrochloride) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or halogenation) influence the compound's biological activity and chemical reactivity?

- Methodological Answer : Substituent effects are critical for structure-activity relationship (SAR) studies:

- Halogenation : Bromine at the phenyl meta-position (e.g., 3-bromo analogs) increases lipophilicity, enhancing blood-brain barrier permeability but may reduce aqueous solubility .

- Substituent Position : Moving the hydroxyl group from C1 to C2 alters hydrogen-bonding capacity, affecting receptor binding (e.g., β-adrenergic receptor affinity decreases by ~40% ).

- Comparative Analysis : Use computational tools (e.g., molecular docking) to predict interactions and validate with in vitro assays (e.g., radioligand binding) .

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Impurities (e.g., unreacted amine) can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Experimental Models : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or animal species (e.g., murine vs. primate) may alter outcomes. Standardize models using guidelines from the American Chemical Society .

- Dosage Regimens : Compare pharmacokinetic parameters (e.g., half-life, bioavailability) to ensure equivalent exposure levels .

Q. What are the key considerations in designing experiments to study the compound's mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .

- Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling pathways (e.g., cAMP/PKA activation) .

- Negative Controls : Include structurally similar but inactive analogs (e.g., 2-(2-methylpropylamino)propan-1-ol) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.